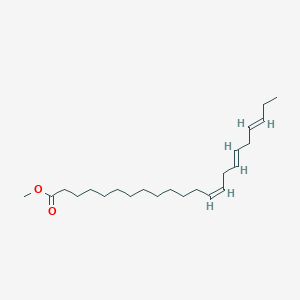
13,16,19-Docosatrienoicacid, methyl ester, (13Z,16Z,19Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,16,19-Docosatrienoic acid, methyl ester, (13Z,16Z,19Z): is a rare polyunsaturated fatty acid methyl ester. It is an omega-3 fatty acid derivative, specifically a 22-carbon chain with three double bonds at positions 13, 16, and 19. This compound is primarily used in scientific research due to its unique structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19-Docosatrienoic acid, methyl ester typically involves the esterification of the corresponding fatty acid, 13,16,19-Docosatrienoic acid . This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
13,16,19-Docosatrienoic acid, methyl ester: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: : Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid derivatives.
Substitution: : Substitution reactions can introduce different functional groups at the double bond positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: : Typical reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Hydroperoxides, epoxides, and carboxylic acids.
Reduction: : Saturated fatty acids and alcohols.
Substitution: : Halogenated derivatives, alcohols, and amines.
科学研究应用
13,16,19-Docosatrienoic acid, methyl ester: has several scientific research applications:
Chemistry: : Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: : Investigated for its role in cell signaling and membrane dynamics.
Medicine: : Explored for its potential anti-inflammatory and antioxidant properties.
Industry: : Utilized in the development of bio-based lubricants and other industrial applications.
作用机制
The mechanism by which 13,16,19-Docosatrienoic acid, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and inflammation pathways. The compound may modulate the activity of these targets, leading to its biological effects.
相似化合物的比较
13,16,19-Docosatrienoic acid, methyl ester: is unique due to its specific double bond positions and its omega-3 fatty acid origin. Similar compounds include other omega-3 fatty acid methyl esters such as Eicosapentaenoic acid (EPA) methyl ester and Docosahexaenoic acid (DHA) methyl ester . These compounds share similar structures but differ in the number and position of double bonds, leading to different biological activities and applications.
属性
IUPAC Name |
methyl (13Z,16E,19E)-docosa-13,16,19-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIYBHTXVTSAK-GVNKBMKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
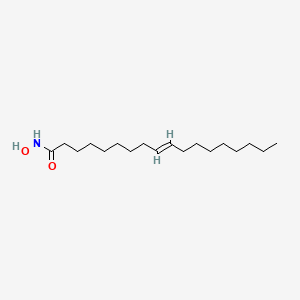
![(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(E)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol](/img/structure/B8101243.png)
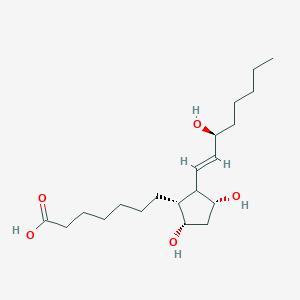
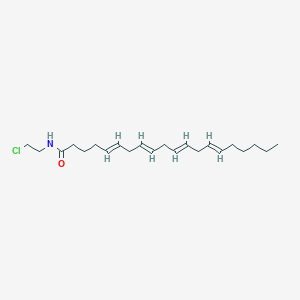
![(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one](/img/structure/B8101260.png)
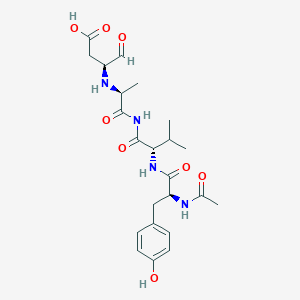
![(E)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B8101294.png)
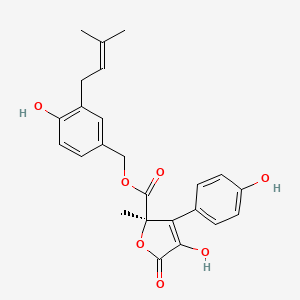
![[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101319.png)
![5-[7-[(E)-but-2-enyl]-1H-indol-3-yl]-3-hydroxy-2-(2-propan-2-yl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione](/img/structure/B8101325.png)
![N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B8101330.png)
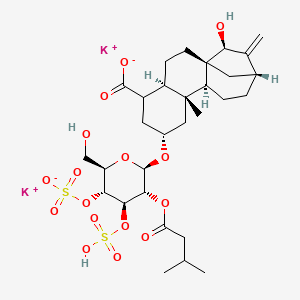
![(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8101347.png)
![N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B8101354.png)
